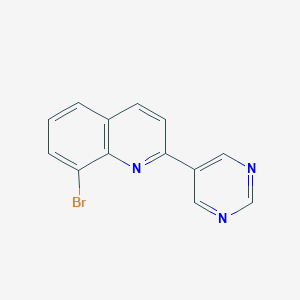

8-bromo-2-(5-pyrimidinyl)Quinoline

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has a rich history in medicinal chemistry, dating back to the isolation of quinine (B1679958) from cinchona bark in 1820. researchgate.net Quinine's profound antimalarial properties established quinoline as a "privileged scaffold," a molecular framework with a proven affinity for biological targets. researchgate.net This discovery spurred the development of a vast arsenal (B13267) of synthetic quinoline-based drugs with a wide spectrum of therapeutic applications. orientjchem.orgwisdomlib.org

Historically, quinoline derivatives have been at the forefront of the fight against malaria, with the development of synthetic analogs like chloroquine, primaquine, and mefloquine. researchgate.net Beyond their antimalarial prowess, quinolines have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive effects. researchgate.netorientjchem.orgresearchgate.net This versatility stems from the ability of the quinoline nucleus to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net The planar nature of the quinoline ring also facilitates intercalation with DNA, a mechanism of action for some of its anticancer and antimicrobial effects. researchgate.net

Importance of Pyrimidine (B1678525) Ring Systems in Chemical Biology and Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is of fundamental importance in the biological realm. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids (RNA and DNA). ignited.inresearchgate.netnih.gov This inherent biological relevance has made the pyrimidine scaffold a cornerstone of drug discovery. nih.govtandfonline.com

The therapeutic applications of pyrimidine derivatives are extensive and varied. ignited.innih.gov They are integral components of numerous clinically used drugs, including anticancer agents (e.g., 5-fluorouracil), antiviral medications, and central nervous system depressants. researchgate.nettandfonline.com The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems contributes to its frequent incorporation into drug candidates. tandfonline.comnih.gov The structural diversity of pyrimidine derivatives allows them to target a wide array of enzymes and receptors, leading to a broad spectrum of biological responses. nih.gov

Rationale for Investigating Quinoline-Pyrimidine Hybrid Compounds

The rationale for designing and synthesizing quinoline-pyrimidine hybrids lies in the principle of molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially enhanced efficacy, novel mechanisms of action, or an improved resistance profile. thesciencein.org This approach aims to overcome the limitations of individual drug molecules, such as the development of drug resistance. thesciencein.orgresearchgate.net

By covalently linking the quinoline and pyrimidine moieties, researchers anticipate the creation of compounds that can interact with multiple biological targets simultaneously or exhibit a synergistic effect on a single target. researchgate.net This "covalent bitherapy" approach is particularly relevant in the context of complex diseases like malaria, where targeting multiple stages of the parasite's life cycle is crucial. researchgate.net The combination of these two privileged scaffolds offers a vast chemical space to explore for the development of new therapeutic agents with improved potency and a reduced likelihood of resistance. thesciencein.orgresearchgate.net

Specific Academic and Research Interest in 8-bromo-2-(5-pyrimidinyl)Quinoline as a Prototype Hybrid Molecule

Within the burgeoning field of quinoline-pyrimidine hybrids, this compound has emerged as a molecule of significant academic and research interest. The specific placement of the bromine atom at the 8-position of the quinoline ring and the linkage to the pyrimidine ring at the 2- and 5-positions, respectively, are not arbitrary. These structural features are often the result of deliberate design based on structure-activity relationship (SAR) studies of related compounds.

The bromine atom, a halogen, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The 2-substitution on the quinoline ring and the 5-substitution on the pyrimidine ring provide specific vectors for the orientation of the two heterocyclic systems relative to each other, which is critical for its interaction with biological targets.

While specific, in-depth research focusing solely on this compound is not extensively detailed in the provided search results, its existence as a cataloged chemical entity (e.g., CBNumber: CB6786021) suggests its use as a building block or intermediate in the synthesis of more complex molecules. chemicalbook.com The interest in this specific compound likely stems from its potential as a scaffold for developing new inhibitors of various enzymes or as a ligand for specific receptors, leveraging the combined chemical properties of its constituent quinoline and pyrimidine rings. Research on related 8-substituted quinolines and quinoline-pyrimidine hybrids has shown promise in areas such as carbonic anhydrase inhibition and anticancer activity, providing a strong rationale for the continued investigation of molecules like this compound. nih.govmdpi.combiointerfaceresearch.com

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrN3 |

|---|---|

Molecular Weight |

286.13 g/mol |

IUPAC Name |

8-bromo-2-pyrimidin-5-ylquinoline |

InChI |

InChI=1S/C13H8BrN3/c14-11-3-1-2-9-4-5-12(17-13(9)11)10-6-15-8-16-7-10/h1-8H |

InChI Key |

BHCYEEMCESKSCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CN=CN=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 2 5 Pyrimidinyl Quinoline and Analogues

Strategic Retrosynthetic Analysis of the 8-bromo-2-(5-pyrimidinyl)Quinoline Core

A retrosynthetic analysis of the target molecule, this compound, guides the synthetic strategy by disconnecting the molecule into simpler, more readily available starting materials. The primary disconnection is the carbon-carbon bond between the quinoline (B57606) and pyrimidine (B1678525) rings. This bond is strategically formed in the forward synthesis via a transition metal-catalyzed cross-coupling reaction. This leads to two key building blocks: a functionalized 8-bromoquinoline (B100496) and a functionalized pyrimidine.

Further disconnection of the 8-bromoquinoline scaffold can be approached in two ways. The bromine atom can be introduced onto a pre-formed quinoline ring through regioselective bromination. Alternatively, the quinoline ring itself can be constructed from acyclic precursors using classic ring-forming reactions, with the bromo-substituent already in place on the starting aniline (B41778). The pyrimidine moiety is retrosynthetically disconnected to simpler acyclic components, which can be cyclized to form the desired 5-substituted pyrimidine.

This analysis suggests a convergent synthetic approach where the quinoline and pyrimidine fragments are synthesized separately and then coupled in a final key step. This strategy allows for flexibility in the synthesis of analogues by modifying either of the two fragments.

Detailed Synthetic Pathways to the Quinoline Scaffold

The quinoline core of the target molecule can be assembled through various established methods, followed by or incorporating the necessary bromination.

Regioselective Bromination at the C-8 Position of Quinoline

The introduction of a bromine atom at the C-8 position of the quinoline ring requires careful control of regioselectivity. Direct bromination of quinoline typically yields a mixture of products, with substitution occurring preferentially at the 5- and 8-positions of the electron-rich benzene (B151609) ring. However, specific conditions can favor the formation of the 8-bromo isomer.

One effective method is the Skraup synthesis, a classic reaction for quinoline formation, which can be adapted to produce 8-bromoquinoline directly. In a notable example of a "painless" Skraup synthesis, 2-bromoaniline (B46623) is reacted with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid to yield 8-bromoquinoline. rsc.orgyoutube.com This approach avoids the need for a separate, and often less selective, bromination step on the pre-formed quinoline ring.

Alternatively, directed bromination strategies can be employed. For instance, the use of a directing group at a position adjacent to C-8 can facilitate selective bromination. While direct C-8 bromination of unsubstituted quinoline is challenging, the use of quinoline N-oxides in the presence of a rhodium catalyst and N-bromosuccinimide (NBS) has been shown to achieve C-8 bromination. researchgate.net

A summary of reagents for the synthesis of 8-bromoquinoline is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Bromoaniline | Glycerol, nitrobenzenesulfonate salt, sulfuric acid | 8-Bromoquinoline | rsc.org |

| Quinoline N-oxide | Rh catalyst, NBS | 8-Bromoquinoline | researchgate.net |

Electrophilic Cyclization and Ring-Forming Reactions for Quinoline Nucleus

The quinoline nucleus can be constructed through several powerful ring-forming reactions, often involving the cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. These classic methods offer versatile routes to a wide range of substituted quinolines.

The Skraup synthesis , as mentioned earlier, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). youtube.comlibretexts.org The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. By using a substituted aniline, such as 2-bromoaniline, this method directly provides the 8-bromoquinoline scaffold. rsc.org

The Doebner-von Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones in place of glycerol. organic-chemistry.orgrsc.org This reaction is also catalyzed by acid and allows for the synthesis of a variety of substituted quinolines. The mechanism is thought to involve the formation of an enamine, followed by cyclization and oxidation.

The Friedländer synthesis offers another route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). This reaction is typically base- or acid-catalyzed and provides a direct route to polysubstituted quinolines.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The initial condensation forms a β-amino enone, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline.

These methods provide a robust toolbox for the synthesis of the quinoline core, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

Synthesis of the 5-Substituted Pyrimidine Moiety

The pyrimidine fragment required for the coupling reaction needs to be appropriately functionalized at the 5-position. Common functionalities for cross-coupling reactions include a halogen (e.g., bromine) or a boronic acid/ester group.

5-Bromopyrimidine (B23866) is a key intermediate and can be synthesized through several routes. A straightforward method involves the direct bromination of pyrimidine in an aqueous solution. nih.gov Another approach is the reaction of dibromodifuranone with formamide (B127407) in the presence of a catalyst. researchgate.netnih.gov

Pyrimidine-5-boronic acid and its esters are also crucial for Suzuki coupling reactions. These can be prepared from 5-bromopyrimidine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as triisopropyl borate. rsc.org The resulting boronic acid can then be used directly or converted to a more stable pinacol (B44631) ester.

A selection of synthetic methods for 5-substituted pyrimidines is outlined in the table below.

| Product | Starting Material | Reagents and Conditions | Reference |

| 5-Bromopyrimidine | Pyrimidine | Bromine, water | nih.gov |

| 5-Bromopyrimidine | Dibromodifuranone | Formamide, B2O3 | nih.gov |

| Pyrimidine-5-boronic acid | 5-Bromopyrimidine | n-BuLi, triisopropyl borate, then acid workup | rsc.org |

Optimized Coupling Reactions for Quinoline-Pyrimidine Linkage

The crucial step in the synthesis of this compound is the formation of the C-C bond between the quinoline and pyrimidine rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds. libretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of an 8-bromo-2-haloquinoline (e.g., 8-bromo-2-chloroquinoline) with pyrimidine-5-boronic acid or its pinacol ester. rsc.orgmdpi.com The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base. The choice of ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products.

Sonogashira Coupling: The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org To apply this to the synthesis of the target molecule, a two-step process would be required: first, a Sonogashira coupling to introduce an ethynylpyrimidine at the 2-position of the 8-bromoquinoline, followed by reduction of the alkyne to a single bond. This approach is generally less direct than the Suzuki coupling for this specific target.

Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination is primarily used for forming C-N bonds, related palladium-catalyzed cross-coupling methodologies have been developed for C-C bond formation. nih.govalfa-chemistry.com However, for the direct coupling of two heteroaryl rings, the Suzuki coupling is generally the more established and efficient method.

The following table summarizes the key features of these coupling reactions for the synthesis of the quinoline-pyrimidine linkage.

| Coupling Reaction | Quinoline Reagent | Pyrimidine Reagent | Catalyst/Reagents | Key Bond Formed | Reference |

| Suzuki | 8-Bromo-2-chloroquinoline | Pyrimidine-5-boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | Quinoline(C2)-Pyrimidine(C5) | rsc.org |

| Sonogashira (indirect) | 8-Bromo-2-haloquinoline | 5-Ethynylpyrimidine | Pd catalyst, Cu(I) co-catalyst, base | Quinoline(C2)-C≡C-Pyrimidine(C5) | wikipedia.org |

| Buchwald-Hartwig type | 8-Bromo-2-haloquinoline | 5-Stannylpyrimidine (Stille) | Pd catalyst | Quinoline(C2)-Pyrimidine(C5) | nih.gov |

Microwave-Assisted Synthesis and Green Chemistry Approaches

The integration of green chemistry principles with modern synthetic technologies like microwave irradiation offers significant advantages, including accelerated reaction times, enhanced yields, and reduced environmental impact. researchgate.net These approaches are increasingly applied to the synthesis of complex heterocyclic systems like quinolines and pyrimidines.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic transformations, including the formation of quinoline and pyrimidine derivatives. nih.govwikipedia.org The rapid heating provided by microwave irradiation can significantly shorten reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. For the synthesis of heteroaryl-substituted quinolines, microwave-assisted cross-coupling reactions are particularly relevant. For instance, the Suzuki-Miyaura coupling of halogenated pyrimidines with arylboronic acids has been shown to be highly efficient under microwave irradiation, providing C4-substituted pyrimidines in good to excellent yields with very low catalyst loading and short reaction times (e.g., 15 minutes). mdpi.com Similarly, efficient microwave-assisted Suzuki coupling has been reported for the synthesis of 2-(hetero)aryl benzimidazoles and C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones, demonstrating the broad applicability of this technology for creating C-C bonds between heterocyclic systems. researchgate.netrsc.orgnih.gov

A plausible microwave-assisted synthesis of this compound would involve the Suzuki-Miyaura cross-coupling of a 2-halo-8-bromoquinoline with pyrimidine-5-boronic acid. The use of microwave irradiation in a suitable solvent, potentially an aqueous mixture to align with green chemistry principles, could dramatically enhance the reaction rate and efficiency. nih.gov

Green chemistry further informs the selection of catalysts, solvents, and reagents. The use of water as a solvent is highly desirable as it is non-toxic, inexpensive, and non-flammable. nih.gov Palladium catalysts with high stability and activity in aqueous media, often employing specialized phosphine ligands, have been developed for Suzuki-Miyaura reactions, minimizing the need for volatile organic solvents. nih.govorganic-chemistry.org Catalyst-free approaches, where applicable, represent an even greener alternative. For example, a green, catalyst-free microwave-assisted aromatic nucleophilic substitution has been used to synthesize pyrimidine-quinolone hybrids in good to excellent yields. nih.gov Other green techniques applicable to the synthesis of the quinoline or pyrimidine core include mechanochemical methods (ball-milling) and the use of benign, recyclable catalysts like bismuth(III) chloride. nih.govlibretexts.org

The table below summarizes key findings from research on microwave-assisted and green synthetic approaches relevant to the formation of the target compound's structural motifs.

| Synthetic Approach | Key Features | Relevant Findings | Citation |

| Microwave-Assisted Suzuki Coupling | Rapid reaction times (minutes), high yields, low catalyst loading. | Efficient regioselective coupling of 2,4-dichloropyrimidines with aryl/heteroaryl boronic acids. | mdpi.com |

| Effective for a wide range of electronically and sterically diverse boronic acids. | Successful synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones from their bromo-precursors. | rsc.orgnih.gov | |

| Green Solvents | Use of water or aqueous/organic mixtures reduces environmental impact. | Development of water-soluble palladium complexes for efficient Suzuki reactions in aqueous media. | nih.gov |

| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Microwave-assisted aromatic nucleophilic substitution for pyrimidine-quinolone hybrids. | nih.gov |

| Mechanochemical Synthesis | Solvent-free, catalyst-free, one-pot reactions under mild conditions. | Established for the synthesis of pyrimido[4,5-b]quinolines. | libretexts.org |

Exploration of Novel and Diverse Synthetic Routes to Access the Compound

Beyond established methods, the exploration of novel and diverse synthetic routes is essential for advancing the synthesis of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions remain the cornerstone of modern strategies for forming aryl-heteroaryl C-C bonds.

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method. This reaction involves the coupling of an organoboron reagent (e.g., pyrimidine-5-boronic acid or its ester) with a halide or triflate (e.g., 2-chloro-8-bromoquinoline). The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov A plausible route would start with the synthesis of 2-chloro-8-bromoquinoline, which can then be coupled with pyrimidine-5-boronic acid using a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like [(dppf)PdCl₂] in the presence of a base. nih.govresearchgate.net

The Stille coupling offers an alternative palladium-catalyzed approach, utilizing an organotin reagent (e.g., 5-(tributylstannyl)pyrimidine) to couple with the haloquinoline. wikipedia.orgorganic-chemistry.org While organotin reagents are often highly toxic, they are also air- and moisture-stable and can be effective when organoboron compounds are difficult to prepare or handle. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orglibretexts.org

Other novel approaches could involve direct C-H activation/arylation, which would represent a highly atom-economical route by avoiding the pre-functionalization of one of the coupling partners. Ruthenium-pincer complexes have been shown to catalyze the direct synthesis of quinolines via dehydrogenative coupling of aminoalcohols with secondary alcohols, indicating the potential for novel catalytic bond formations. rsc.org

The table below outlines the key precursors required for the most probable synthetic routes to this compound.

| Synthetic Route | Quinoline Precursor | Pyrimidine Precursor | Key Reagents/Catalyst |

| Suzuki-Miyaura Coupling | 8-Bromo-2-chloroquinoline or 8-Bromo-2-triflyloxyquinoline | Pyrimidine-5-boronic acid or Pyrimidine-5-boronic acid pinacol ester | Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille Coupling | 8-Bromo-2-chloroquinoline | 5-(Tributylstannyl)pyrimidine | Palladium Catalyst (e.g., Pd(PPh₃)₄), optional Cu(I) salt |

The synthesis of the necessary precursors, such as 8-bromo-2-chloroquinoline, is also a critical consideration. This can typically be achieved from a corresponding quinolinone derivative by reaction with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). researchgate.netdiva-portal.org The strategic bromination of the quinoline core is also a key step, with methods available for the regioselective introduction of bromine at various positions on the quinoline ring. nih.gov The continuous development of these varied synthetic strategies provides chemists with a robust toolkit for the efficient and targeted synthesis of this compound and its structurally diverse analogues.

Sophisticated Spectroscopic and Spectrometric Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, two-dimensional (2D) techniques are essential for assembling the molecular framework.

For a molecule such as 8-bromo-2-(5-pyrimidinyl)quinoline, the following 2D NMR experiments would be critical:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the quinoline (B57606) and pyrimidine (B1678525) ring systems.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the protons on the pyrimidine ring and the carbons of the quinoline ring at the point of substitution, and vice-versa. It would also confirm the connectivity within each aromatic ring system.

These advanced NMR techniques, by piecing together the connectivity of the atoms, would provide unequivocal evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotope Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₈BrN₃), HRMS would provide a highly precise mass measurement of the molecular ion.

This precise mass allows for the calculation of the molecular formula, distinguishing it from other formulas that might have the same nominal mass. Furthermore, due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its corresponding [M+2]⁺ peak, with nearly equal intensities. This pattern serves as a definitive indicator of the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the expected characteristic vibrational bands would include:

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline and pyrimidine rings, expected in the 1600-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations, which provide information about the substitution pattern on the aromatic rings.

The C-Br stretching vibration, which would appear in the lower frequency region of the spectrum.

While FT-IR and Raman are often complementary, they provide a spectroscopic "fingerprint" that is unique to the compound's structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would offer the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions. This method would unambiguously confirm the connectivity and stereochemistry of the molecule, leaving no doubt as to its structure.

Chromatographic Purity Assessment and Impurity Profiling (e.g., HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the standard method for assessing the purity of a synthesized compound. The sample is passed through a column, and different components are separated based on their interaction with the column material. The PDA detector records the UV-Vis spectrum of each eluting peak.

For this compound, this analysis would:

Determine the purity of the sample by quantifying the area of the main peak relative to any impurity peaks.

Provide the retention time, a characteristic property of the compound under specific chromatographic conditions.

Record the UV-Vis spectrum of the compound, which can also serve as an identifying characteristic.

Allow for the initial characterization of any impurities present by examining their respective UV-Vis spectra.

Computational and Quantum Chemical Investigations of 8 Bromo 2 5 Pyrimidinyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine molecular properties, including optimized geometry, electronic distribution, and orbital energies. For quinoline (B57606) derivatives, DFT calculations provide foundational insights into their reactivity and spectroscopic characteristics. researchgate.netsci-hub.se

Frontier Molecular Orbital (FMO) theory is a central concept in describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

In molecules like 8-bromo-2-(5-pyrimidinyl)quinoline, the HOMO is typically distributed over the electron-rich quinoline and pyrimidine (B1678525) rings, while the LUMO is also located across these aromatic systems. The precise energies and distributions are influenced by the bromine substituent. While specific DFT calculations for this compound are not publicly available, data from closely related quinoline derivatives illustrate the typical findings.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Structurally Related Quinoline Derivative Note: This data is illustrative and based on published values for similar quinoline compounds. The exact values for this compound may vary.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.25 | Electron-donating capacity |

| LUMO | -1.80 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found around heteroatoms with lone pairs, such as the nitrogen atoms in the quinoline and pyrimidine rings.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are generally located around hydrogen atoms.

Green regions denote neutral or zero potential areas. researchgate.net

For this compound, the MEP would show strong negative potential (red) around the nitrogen atoms of both the quinoline and pyrimidine rings, making them primary sites for hydrogen bonding and metal coordination. The bromine atom would also contribute to a region of negative potential. Positive potential (blue) would be concentrated on the hydrogen atoms attached to the aromatic rings.

Computational methods, particularly DFT, can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Comparing predicted spectra with experimental data can help confirm a molecule's structure. uncw.edu

The ¹H and ¹³C NMR spectra for quinoline-based compounds are complex. For this compound, distinct chemical shifts would be expected for the protons and carbons of the quinoline and pyrimidine rings. The bromine atom at the 8-position and the pyrimidinyl group at the 2-position would significantly influence the electronic environment and thus the chemical shifts of nearby nuclei compared to unsubstituted quinoline. chemicalbook.com While a precise predicted spectrum requires dedicated calculations, the methodology provides a powerful means of structural verification.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with a solvent, which is crucial for understanding its behavior in a biological environment. researchgate.net

For this compound, a key point of flexibility is the rotatable bond between the quinoline and pyrimidine rings. MD simulations can explore the potential energy surface associated with the rotation of this bond, identifying low-energy, stable conformations. The simulations can also model how the molecule interacts with water molecules, revealing its solvation properties and the stability of its structure in an aqueous solution. Such studies are foundational for predicting how the molecule might fit into a protein's binding pocket.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov Quinoline-pyrimidine hybrids have been investigated as inhibitors of various biological targets, such as protein kinases and bacterial enzymes like DNA gyrase. mdpi.comresearchgate.net

In a typical docking study involving this compound, the molecule would be docked into the active site of a target protein. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. The nitrogen atoms in the pyrimidine and quinoline rings are often key hydrogen bond acceptors, while the aromatic ring systems can participate in stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. mdpi.com

Table 2: Representative Molecular Docking Results for a Quinoline-Pyrimidine Hybrid with a Protein Kinase Target Note: This data is illustrative, based on published studies of similar compounds. The target protein and specific interactions for this compound would depend on the biological context.

| Parameter | Value/Description |

|---|---|

| Target Protein | e.g., PIM-1 Kinase |

| Binding Energy (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | Glu121, Val52, Leu174 |

| Types of Interactions | Hydrogen bond with Glu121; Hydrophobic interactions with Val52 and Leu174 |

Pharmacophore Modeling and Virtual Screening Strategies (theoretical approaches)

Pharmacophore modeling is a powerful theoretical approach in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. benthamdirect.comresearchgate.net

For a class of molecules like quinoline-pyrimidine derivatives, a pharmacophore model can be developed based on a set of known active compounds. researchgate.net This model defines the crucial chemical features and their spatial arrangement required for biological activity. Key features for this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the quinoline and pyrimidine rings.

Aromatic Rings: The quinoline and pyrimidine systems, which can engage in pi-pi stacking.

Hydrophobic/Halogen Feature: The bromo-substituted benzene (B151609) portion of the quinoline ring.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds (virtual screening). This process filters for molecules that match the pharmacophore, identifying novel compounds that are predicted to have similar biological activity and are worthy of synthesis and further testing. benthamdirect.com

Theoretical Predictions of Absorption, Distribution, and Metabolism (ADM) Profiles

The evaluation of a compound's Absorption, Distribution, and Metabolism (ADM) properties is a critical component in the early stages of drug discovery and development. In silico methods, leveraging computational models, provide a rapid and cost-effective means to predict the pharmacokinetic profile of a molecule before its synthesis and in vitro or in vivo testing. For this compound, computational tools have been utilized to forecast its ADM characteristics, offering insights into its potential as a drug candidate.

Detailed analysis of the ADM profile of this compound has been conducted using predictive models. These models are built on extensive datasets of known compounds and their experimentally determined pharmacokinetic parameters. The predictions for this compound encompass several key areas, including its physicochemical properties relevant to absorption, its likely distribution pattern in the body, and its metabolic fate.

The predicted physicochemical properties of this compound are fundamental to understanding its ADM profile. These properties, such as molecular weight, lipophilicity (log P), and aqueous solubility, are key determinants of a compound's ability to be absorbed and distributed throughout the body.

The "Bioavailability Radar" provides a graphical representation of the drug-likeness of a molecule based on six key physicochemical properties. For this compound, this radar indicates its predicted oral bioavailability characteristics. The optimal range for each property is represented by the pink area, and the predicted values for the compound are shown by the red line. The properties evaluated are lipophilicity, size, polarity, solubility, flexibility, and saturation.

Further computational assessment of this compound's drug-like nature is provided by its adherence to various established filters, such as Lipinski's rule of five. These rules are guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

The metabolic profile of a compound is another crucial aspect of its ADM properties. Computational models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. These predictions are vital for anticipating potential drug-drug interactions.

The synthetic accessibility of a compound is a practical consideration in its development. A lower synthetic accessibility score indicates that the molecule is easier to synthesize, which is a favorable characteristic for a potential drug candidate. For this compound, the predicted synthetic accessibility score suggests a moderate ease of synthesis.

Interactive Data Tables:

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C13H8BrN3 |

| Molecular Weight | 286.13 g/mol |

| Log P (Consensus) | 3.15 |

| Water Solubility (Log S) | -3.85 |

| Topological Polar Surface Area (TPSA) | 38.91 Ų |

Drug-Likeness and Pharmacokinetics

| Parameter | Prediction |

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) substrate | No |

| Bioavailability Score | 0.55 |

Predicted Cytochrome P450 (CYP) Inhibition

| CYP Isoform | Prediction |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

In Vitro Biological Target Identification and Mechanistic Elucidation

Biochemical Profiling of Enzyme Inhibition/Activation (e.g., kinase inhibition)

To ascertain the biochemical effects of 8-bromo-2-(5-pyrimidinyl)quinoline, a primary step would involve screening it against a panel of purified enzymes, particularly protein kinases, which are crucial in cellular signaling and are often implicated in diseases like cancer. The quinoline (B57606) scaffold is a known "privileged structure" in medicinal chemistry, and numerous quinoline derivatives have demonstrated potent inhibitory activity against various kinases such as EGFR, HER-2, and PIM-1, as well as other enzymes like topoisomerases and Cdc25B phosphatases. nih.govrsc.org

A typical kinase inhibition assay would measure the enzymatic activity in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀). Kinetic studies, such as Lineweaver-Burk plots, could further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Representative Kinase Inhibition Profile for a Novel Quinoline Compound (Note: This table is illustrative and does not represent actual data for this compound)

| Kinase Target | IC₅₀ (nM) | Inhibition Mechanism |

|---|---|---|

| EGFR | 71 | Competitive |

| HER-2 | 31 | Competitive |

| PIM-1 | Data not available | Data not available |

| Topoisomerase I | Data not available | Data not available |

| Cdc25B | Data not available | Data not available |

Receptor Binding Affinity Studies in Cell-Free Systems

The interaction of this compound with various cellular receptors would be another critical area of investigation. Cell-free receptor binding assays are employed to quantify the affinity of a compound for a specific receptor. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) can be calculated, which reflects the compound's binding affinity. This approach helps to identify direct molecular targets without the complexity of cellular systems.

Investigation of Cellular Pathway Modulation in Model Cell Lines

Once direct molecular targets are identified, the subsequent step is to understand how the compound affects cellular signaling pathways in living cells. Techniques such as Western blotting would be used to measure changes in the phosphorylation status or expression levels of key proteins within a specific pathway (e.g., PI3K/AKT/mTOR, MAPK). For instance, if the compound inhibits a particular kinase, a decrease in the phosphorylation of its downstream substrates would be expected. Reporter gene assays can also be utilized to monitor the activity of transcription factors that are regulated by these pathways.

Analysis of Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (mechanistic focus)

The anticancer potential of this compound would be assessed by evaluating its ability to inhibit the growth (antiproliferative activity) and to kill (cytotoxicity) a panel of human cancer cell lines. The antiproliferative activity is commonly determined using assays like the MTT or SRB assay, which measure cell viability. The results are typically expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

Mechanistic studies would follow to understand how the compound exerts its cytotoxic effects. This includes cell cycle analysis by flow cytometry to determine if the compound causes arrest at a specific phase (e.g., G2/M) and apoptosis assays (e.g., Annexin V/PI staining) to detect programmed cell death. The involvement of specific apoptotic proteins like caspases and members of the Bcl-2 family would also be investigated. nih.gov

Table 2: Illustrative Antiproliferative Activity of a Quinoline-Pyrimidine Hybrid against Cancer Cell Lines (Note: This table is illustrative and does not represent actual data for this compound)

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 25 |

| A549 | Lung Carcinoma | 82 |

| HeLa | Cervical Cancer | Data not available |

| HT29 | Colorectal Adenocarcinoma | Data not available |

Assessment of Antimicrobial and Antifungal Activity in Vitro (mechanistic focus)

The quinoline core is present in many antimicrobial and antifungal agents. Therefore, this compound would be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi. The primary measure of activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov

Mechanistic investigations in this context could explore whether the compound disrupts cell wall synthesis, inhibits essential enzymes, or generates reactive oxygen species (ROS), leading to cellular damage. For example, some quinoline compounds are known to interfere with heme detoxification in malaria parasites, a potential mechanism that could be explored. acs.orgmdpi.com Other quinolines exhibit antibacterial action through the inhibition of DNA gyrase and topoisomerase IV.

Table 3: Sample In Vitro Antimicrobial Activity Profile (Note: This table is illustrative and does not represent actual data for this compound)

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Plasmodium falciparum | Protozoan Parasite | Data not available |

Elucidation of Molecular Mechanisms of Action (e.g., apoptosis induction, topoisomerase inhibition)

This section would consolidate the findings from the previous investigations to build a comprehensive picture of the compound's mechanism of action. For example, if the compound shows potent antiproliferative activity and is found to inhibit topoisomerase I in a biochemical assay, further studies would be conducted to confirm that DNA damage and subsequent apoptosis are the primary reasons for its cytotoxicity in cancer cells. This could involve assays to detect DNA double-strand breaks (e.g., γH2AX staining). Similarly, if antimicrobial activity is observed, studies would aim to pinpoint the specific bacterial or fungal target. The hybridization of the quinoline and pyrimidine (B1678525) moieties might offer a dual-action mechanism, a strategy increasingly explored to overcome drug resistance. nih.govthesciencein.org

An in-depth analysis of the chemical compound this compound reveals a significant scaffold for targeted drug design and discovery. This article delves into the structure-activity relationship (SAR) and structure-property relationship (SPR) studies that are pivotal in harnessing its therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The exploration of 8-bromo-2-(5-pyrimidinyl)quinoline as a lead compound is underpinned by extensive SAR and SPR studies. These investigations are crucial for understanding how the molecule's structure influences its biological activity and physicochemical properties, thereby guiding the development of more potent and selective therapeutic agents.

Conceptual Applications in Chemical Biology and Drug Discovery Research

Development as a Molecular Probe for Biological Systems

The inherent photophysical properties of the quinoline (B57606) nucleus suggest that 8-bromo-2-(5-pyrimidinyl)quinoline could be conceptually developed as a molecular probe. Quinoline derivatives are known to exhibit fluorescence, a key characteristic for probes used in cellular imaging and biochemical assays. The specific substitution pattern—a bromine atom at the 8-position and a pyrimidinyl group at the 2-position—would modulate the electronic and steric properties of the quinoline core, thereby influencing its fluorescence quantum yield, Stoke's shift, and environmental sensitivity.

While direct studies on this specific compound as a molecular probe are not documented, the development of related quinoline-based fluorescent sensors is an active area of research. These probes are designed to detect ions, reactive oxygen species, or specific biomolecules within a cellular context. The pyrimidine (B1678525) substituent could be further functionalized to introduce specific binding motifs, potentially targeting particular enzymes or receptors, while the quinoline scaffold acts as the fluorescent reporter. The bromine atom could also serve as a handle for further chemical modifications, allowing for the fine-tuning of its photophysical properties or the attachment of other functional groups.

Exploration as a Scaffold for Rational Drug Design Initiatives

The this compound structure is a compelling scaffold for rational drug design. Both quinoline and pyrimidine are considered "privileged structures" in medicinal chemistry, as they are recurring motifs in numerous biologically active compounds and approved drugs. thesciencein.orgnih.gov Quinoline-based compounds have demonstrated a broad range of pharmacological activities, establishing them as a crucial scaffold in drug development. ontosight.airesearchgate.net Similarly, the pyrimidine ring is a cornerstone of many therapeutic agents, including anticancer and antiviral drugs.

The hybridization of these two pharmacophores into a single molecule creates a novel scaffold with the potential for synergistic or unique biological activities. thesciencein.org Research into pyridine-quinoline hybrids has led to the discovery of potent PIM-1 kinase inhibitors with capabilities for inducing apoptosis in cancer cells. nih.gov The this compound framework could be systematically explored by synthesizing a library of analogues with varied substituents on either the quinoline or pyrimidine rings. These derivatives could then be screened against a panel of biological targets, such as kinases, proteases, or nuclear receptors, to identify lead compounds for various diseases. The bromine atom at the 8-position is particularly noteworthy, as halogen substituents are known to significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including membrane permeability and target-binding affinity. ontosight.ai

Integration into Fragment-Based Drug Discovery (FBDD) Strategies (conceptual)

Conceptually, this compound can be viewed as a product of a fragment-based drug discovery (FBDD) approach. FBDD is a powerful strategy in modern drug discovery that involves identifying small, low-affinity molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The quinoline and pyrimidine moieties can be considered as two distinct, biologically relevant fragments.

The synthesis of pyrimidine-quinolone hybrids has been approached using methodologies consistent with FBDD principles. nih.gov In this context, an 8-bromo-quinoline fragment and a pyrimidine fragment could be identified through screening campaigns against a specific protein target. Subsequent chemical linkage of these fragments would lead to a molecule like this compound, which would be expected to have a higher affinity and specificity for the target than the individual fragments. This strategy allows for a more efficient exploration of chemical space and can lead to lead compounds with more favorable physicochemical properties.

Contribution to the Understanding of Structure-Function Relationships in Heterocyclic Chemistry

The study of this compound can provide valuable insights into the structure-function relationships of complex heterocyclic systems. The specific placement of substituents on the quinoline ring dramatically influences its chemical properties and biological activity. The bromine atom at position 8 and the pyrimidine ring at position 2 create a unique electronic and steric environment.

The Quinoline Core : Provides the fundamental bicyclic aromatic structure, influencing properties like planarity, pi-stacking potential, and basicity. arabjchem.org

The 2-Pyrimidinyl Substituent : The electron-deficient nature of the pyrimidine ring will significantly modulate the electronic distribution of the entire molecule. Its position at C-2 influences the reactivity and interaction potential of the adjacent quinoline nitrogen.

The 8-Bromo Substituent : The bromine atom is an electron-withdrawing group that also adds steric bulk. Its position peri to the quinoline nitrogen can influence the conformation of the molecule and its ability to act as a ligand for metal ions or a hydrogen bond acceptor. Studies on 8-substituted quinolines are crucial for understanding how modifications at this position impact biological outcomes. ontosight.ai

By comparing the biological activity and physicochemical properties of this compound with other substituted quinolines (e.g., those with bromine at a different position, or a different heterocycle at position 2), a detailed understanding of structure-activity relationships (SAR) can be built. This knowledge is crucial for the future design of more potent and selective heterocyclic compounds for therapeutic use.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 285.14 g/mol | Computed by PubChem 2.1 nih.gov |

| Molecular Formula | C₁₄H₉BrN₂ | Computed by PubChem 2.1 nih.gov |

| XLogP3-AA | 3.5 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |

| Exact Mass | 283.99491 Da | Computed by PubChem 2.1 nih.gov |

| Topological Polar Surface Area | 25.8 Ų | Computed by Cactvs 3.4.6.11 nih.gov |

Future Research Trajectories and Unresolved Questions

Development of Stereoselective Synthetic Methods for Chiral Analogues

The core structure of 8-bromo-2-(5-pyrimidinyl)quinoline is achiral. However, the introduction of chiral centers, for instance, through substitution on the pyrimidine (B1678525) ring or the quinoline (B57606) core, could lead to the development of novel analogues with stereospecific biological activities. The synthesis of such chiral derivatives is a key area for future research. To date, stereoselective routes to synthesize optically pure analogues of similar heterocyclic systems have been developed, often featuring the addition of nucleophiles to sulfinamides to create separable diastereomers. Future work should focus on adapting these or developing new stereoselective methods to access enantiomerically pure forms of this compound analogues. This would enable a thorough investigation of the stereochemical requirements for interaction with biological targets.

Advanced Computational Studies to Refine Predictive Models

Computational modeling offers a powerful tool to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. Density Functional Theory (DFT) studies could provide insights into the molecule's electronic structure, stability, and spectroscopic characteristics. eurekaselect.com Such computational approaches have been successfully applied to other bromoquinoline derivatives, like 4-bromoquinoline-2-carboxaldehyde, to understand their molecular characteristics and potential for drug design. eurekaselect.com

Future computational work should aim to:

Develop robust Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity.

Perform molecular docking studies with a wide range of biological targets to identify potential protein-ligand interactions.

Utilize molecular dynamics simulations to understand the conformational flexibility and binding dynamics of the compound.

These advanced computational studies will be instrumental in refining predictive models and guiding the rational design of new analogues with enhanced properties.

Exploration of Novel In Vitro Biological Targets and Mechanisms

The quinoline and pyrimidine scaffolds are present in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antimalarial, and anticancer effects. ontosight.ainih.govresearchgate.net The bromine substituent at the 8-position of the quinoline ring is also believed to contribute significantly to the biological activity of related compounds. ontosight.ai The combination of these three components in this compound suggests a high probability of interesting biological properties.

Future research should focus on a broad in vitro screening campaign to identify novel biological targets. This could include assays for:

Kinase inhibition, given that many quinoline and pyrimidine derivatives are known kinase inhibitors.

Antiproliferative activity against a panel of cancer cell lines. nih.gov

Antimicrobial activity against a range of pathogenic bacteria and fungi. ontosight.ainih.gov

Antiviral activity, as both quinoline and pyrimidine derivatives have shown promise in this area. researchgate.net

Elucidating the mechanism of action for any observed biological activity will be a critical next step, potentially involving techniques like target-based screening, proteomics, and transcriptomics.

Integration with High-Throughput Screening for Broader Biological Profiling

High-throughput screening (HTS) offers a rapid and efficient way to assess the biological activity of a compound against a vast array of targets and cellular models. Integrating this compound and a library of its rationally designed analogues into HTS campaigns would provide a comprehensive biological profile. This approach has been successfully used to identify candidate drugs for various diseases.

Future HTS efforts should aim to:

Screen against large, diverse libraries of biological targets, including enzymes, receptors, and ion channels.

Utilize cell-based assays to assess effects on various cellular processes, such as proliferation, apoptosis, and differentiation.

Employ phenotypic screening to identify compounds that induce a desired cellular phenotype without a preconceived target.

The data generated from HTS will be invaluable for identifying lead compounds for further development and for understanding the broader biological implications of this chemical scaffold.

Investigation into Metabolite Formation and Stability (in vitro, without human data)

Understanding the metabolic fate of this compound is crucial for its potential development as a therapeutic agent. In vitro metabolism studies using liver microsomes from various species can provide initial insights into its metabolic stability and the formation of potential metabolites. nih.govlu.seresearchgate.net Studies on other quinoline derivatives have shown that they are metabolized by cytochrome P450 enzymes, leading to hydroxylated and dealkylated metabolites. nih.govlu.se

Future in vitro metabolism studies on this compound should investigate:

The rate of metabolic clearance in liver microsomes.

The identification of major metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

The potential for the compound to inhibit or induce major drug-metabolizing enzymes, which could indicate a risk of drug-drug interactions. documentsdelivered.com

These in vitro studies will provide essential information for optimizing the metabolic properties of this compound class and for designing future in vivo studies.

Q & A

Q. What are the standard synthetic routes for 8-bromo-2-(5-pyrimidinyl)quinoline, and what are their key limitations?

The synthesis of this compound derivatives often employs Friedlander condensation, where 2-acetylpyridine reacts with a brominated aldehyde precursor. For example, 8-benzyloxy-7-bromo-2-(2’-pyridyl)quinoline was synthesized via this method, but the approach lacks flexibility for creating diverse analogs due to regioselectivity challenges and the need for multiple protective group manipulations (e.g., acetate or Boc deprotection steps) . Limitations include low yields in bromination steps and the requirement for harsh acidic conditions (e.g., H₂SO₄-MeOH or TFA/CH₂Cl₂), which may degrade sensitive functional groups .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and monitor bromine integration.

- X-ray crystallography : Critical for resolving regiochemical ambiguities. For instance, the crystal structure of 8-bromo-2-methylquinoline revealed π-π stacking interactions (centroid distance: 3.76 Å) and validated bond lengths/angles, which are vital for structure-activity relationship (SAR) studies .

- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for brominated intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use personal protective equipment (PPE) including gloves, goggles, and lab coats to avoid inhalation or skin contact.

- Store waste separately and collaborate with certified waste management services for brominated organic compounds, as improper disposal risks environmental contamination .

- Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and adhere to safety protocols like P264 (wash hands thoroughly) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in Friedlander condensations for synthesizing this compound analogs?

- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) may improve regiochemical control during cyclization.

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at controlled temperatures (80–100°C) can enhance reaction specificity.

- Factorial design : Use a 2³ factorial matrix to test variables like catalyst loading, solvent polarity, and reaction time . This systematic approach identifies interactions between factors affecting yield and selectivity.

Q. What methodological frameworks are suitable for resolving contradictions in reported cytotoxic activities of this compound derivatives?

- Replication studies : Reproduce published protocols to verify activity, ensuring consistency in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., incubation time, concentration ranges) .

- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing pyrimidinyl with pyridyl groups) to isolate structural contributors to cytotoxicity .

- Statistical validation : Apply inferential statistics (e.g., ANOVA) to assess significance of activity differences and control for batch-to-batch variability .

Q. How can computational chemistry enhance the design of this compound-based inhibitors?

- Docking simulations : Use software like AutoDock to predict binding affinities for target proteins (e.g., kinases), leveraging crystallographic data from related quinoline-protein complexes .

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ constants) or steric parameters (e.g., Tolman cone angles) with biological activity to guide synthetic priorities .

Q. What strategies address low solubility of this compound in aqueous assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, which are cleaved in vivo.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound stability while minimizing solvent toxicity .

Methodological Guidelines

- Theoretical alignment : Ground research in a conceptual framework (e.g., ligand-receptor interaction models) to guide hypothesis generation and experimental design .

- Data integrity : Employ descriptive statistics (mean ± SD) and graphical tools (e.g., scatter plots with error bars) to communicate findings transparently .

- Ethical compliance : Document safety protocols and waste management procedures in line with institutional review boards (IRBs) and environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.